![molecular formula C11H15NO5S B2784437 4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034426-39-4](/img/structure/B2784437.png)
4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is similar to the one you’re asking about. It has a molecular weight of 214.72 and is a powder at room temperature .
Synthesis Analysis
A green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib . This method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .Scientific Research Applications
- Baricitinib, a JAK1 and JAK2 inhibitor, contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of its pyrazol skeleton. It displays potent anti-inflammatory activity .
- Researchers have explored the synthesis of key quaternary heterocyclic intermediates for baricitinib, including 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. A green and cost-effective method has been established for their production, using commercially available starting materials and an industry-oriented oxidation reaction .
- Novel heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated. These compounds hold promise for various applications, including drug development and materials science .
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition. Its structure was confirmed through detailed spectroscopic experiments and elemental analysis .
- Researchers have investigated the synthetic methods for baricitinib, emphasizing intermediates like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. These intermediates play a crucial role in the efficient production of baricitinib, a drug approved for treating rheumatoid arthritis .
Anti-Inflammatory Agents
Heterocyclic Amino Acid Derivatives
Functionalized Selenazoles
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-ethylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-18(14,15)12-6-10(7-12)17-9-4-8(2)16-11(13)5-9/h4-5,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYICECPHXFICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)OC2=CC(=O)OC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.